molecular formula C11H12N2O4 B3149895 Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate CAS No. 68085-40-5

Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

Cat. No.: B3149895
CAS No.: 68085-40-5
M. Wt: 236.22 g/mol
InChI Key: XHTCAKRJWTXMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . It is also known by its synonyms, including ethyl 5-cyano-6-ethoxy-2-hydroxypyridine-3-carboxylate .

Scientific Research Applications

Potential Scientific Research Applications

Biodegradation and Environmental Fate

A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial ability to degrade ETBE, which could inform the environmental impact and degradation pathways of related chemicals like Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate. Understanding these processes is crucial for assessing environmental risks and developing bioremediation strategies (Thornton et al., 2020).

Biomass Conversion to Value-added Chemicals

Research on converting plant biomass to furan derivatives, including discussions on 5-Hydroxymethylfurfural (HMF), provides insight into the sustainable production of chemicals from renewable sources. This area of study may reveal potential pathways or applications for this compound in creating polymers, functional materials, and fuels from biomass (Chernyshev et al., 2017).

Antioxidant Activity Analysis

A review of analytical methods used in determining antioxidant activity outlines tests and mechanisms applicable in various fields. The methodologies and insights from this research can be relevant for investigating the antioxidant properties of this compound, especially in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) explores methodologies for recovering pure monomers from used plastics. Such research could indicate the role of this compound in novel recycling processes or as a precursor in synthesizing environmentally friendly polymers (Karayannidis & Achilias, 2007).

Properties

IUPAC Name

ethyl 5-cyano-6-ethoxy-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-3-16-10-7(6-12)5-8(9(14)13-10)11(15)17-4-2/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTCAKRJWTXMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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